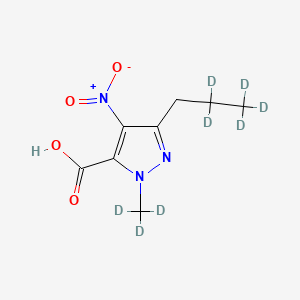
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 is a deuterated derivative of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. This compound is characterized by the presence of a pyrazole ring substituted with methyl, nitro, and propyl groups, along with a carboxylic acid functional group. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 can be synthesized through a multi-step process. One common method involves the nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours. The resulting product is then purified through crystallization from acetone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
Reduction of Nitro Group: 1-Methyl-3-propyl-4-amino-1H-pyrazole-5-carboxylic acid-d8.
Reduction of Carboxylic Acid: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-methanol-d8.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pyrazole derivatives.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The deuterium atoms provide stability and can alter the compound’s metabolic profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Lacks the nitro group and deuterium atoms.
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Lacks the propyl group.
1-Methyl-3-propyl-4-amino-1H-pyrazole-5-carboxylic acid: Contains an amino group instead of a nitro group.
Uniqueness
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for isotopic labeling studies. The combination of methyl, nitro, and propyl groups on the pyrazole ring also contributes to its distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H11N3O4 |
|---|---|
Molekulargewicht |
221.24 g/mol |
IUPAC-Name |
4-nitro-5-(2,2,3,3,3-pentadeuteriopropyl)-2-(trideuteriomethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i1D3,2D3,3D2 |
InChI-Schlüssel |
GFORSNBMYCLGIE-AUOAYUKBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)


![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
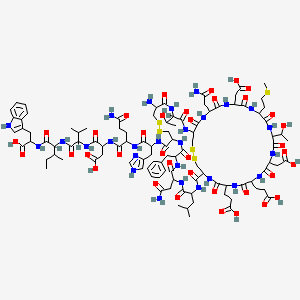
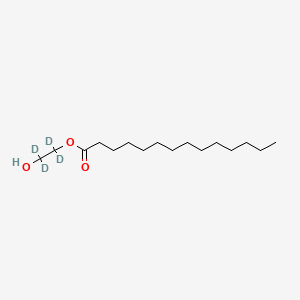
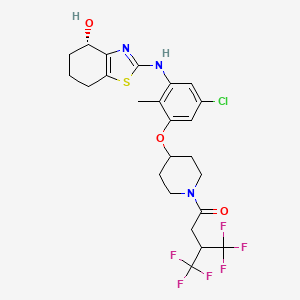
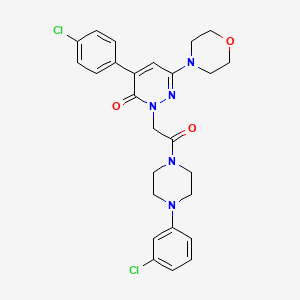
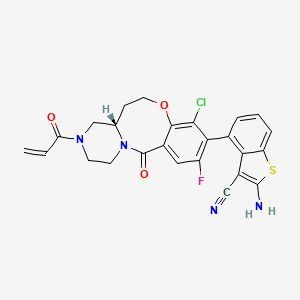
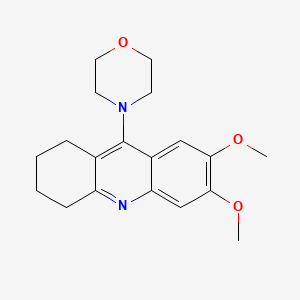
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)
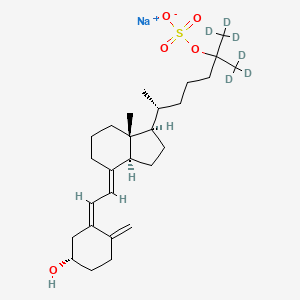
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
